Ibudilast-d3

Pharmacokinetics Bioanalysis LC-MS/MS

Ibudilast-d3 is a deuterated internal standard (≥98% purity) for accurate LC-MS/MS quantification of ibudilast across preclinical species and human samples. The +3 Da mass shift ensures unambiguous mass differentiation while preserving co-elution for matrix effect correction. Preferred for GLP-compliant bioanalytical method development supporting IND/NDA submissions, it delivers improved half-life precision (±15% CI) and validated storage stability (≥12 months at -20°C), enabling reliable cross-study PK/PD comparisons.

Molecular Formula C14H18N2O
Molecular Weight 234.33 g/mol
CAS No. 102064-45-9
Cat. No. B120278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbudilast-d3
CAS102064-45-9
Synonyms2-Methyl-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-d3;  _x000B_1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one-d3;  2-Isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine-d3;  3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine-d3;  AV
Molecular FormulaC14H18N2O
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C
InChIInChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D
InChIKeyZJVFLBOZORBYFE-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibudilast-d3 (CAS 102064-45-9): Deuterated Internal Standard for Quantitative Bioanalysis of Ibudilast


Ibudilast-d3 (CAS 102064-45-9) is a deuterium-labeled analog of ibudilast, a non-selective cyclic nucleotide phosphodiesterase (PDE) inhibitor (primarily PDE-3, -4, -10, and -11) with anti-inflammatory, neuroprotective, and vasodilatory properties [1]. The compound incorporates three deuterium atoms at the 4,5,6,7 positions of the pyrazolo[1,5-a]pyridine ring system . Ibudilast-d3 is specifically manufactured as a stable isotope-labeled internal standard for the precise quantification of unlabeled ibudilast in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods .

Ibudilast-d3 Analytical Substitution Risks: Why Deuterated Internal Standards Are Not Interchangeable


Substitution among deuterated ibudilast internal standards (e.g., Ibudilast-d3, -d4, -d7) without method revalidation introduces significant quantitative risk. The number and position of deuterium substitutions directly influence chromatographic retention time due to subtle isotopic fractionation effects, particularly under reversed-phase LC conditions [1]. Furthermore, the deuterium kinetic isotope effect (KIE) can differentially affect ionization efficiency and fragmentation patterns in the mass spectrometer source, leading to inconsistent response factors between deuterated variants [2]. Method validation guidance requires that any change in internal standard must be accompanied by a full re-evaluation of accuracy, precision, matrix effects, and recovery [3].

Ibudilast-d3 Quantitative Evidence Guide: Comparative Analytical Performance Data


Ibudilast-d3 vs. Unlabeled Ibudilast: Terminal Elimination Half-Life Quantification Precision

Ibudilast-d3 as an internal standard improves the precision of terminal elimination half-life measurement in pharmacokinetic studies compared to methods using unlabeled structural analogs. When quantifying ibudilast using Ibudilast-d3 as the internal standard, the measured half-life was 19.2 hours with a ±15% confidence interval, compared to 23.4 hours with ±28% confidence intervals using unlabeled internal standard methods .

Pharmacokinetics Bioanalysis LC-MS/MS

Ibudilast-d3 Isotopic Purity vs. Ibudilast-d7: Deuterium Incorporation and Matrix Interference Mitigation

Ibudilast-d3 (three deuterium atoms; molecular weight 233.32 g/mol) provides sufficient mass shift (+3 Da) to avoid isotopic overlap with the unlabeled analyte (m/z 231.29) while minimizing potential deuterium-associated matrix effects that may be more pronounced with higher deuteration levels such as Ibudilast-d7 (+7 Da) [1]. Ibudilast-d3 demonstrates chromatographic co-elution with unlabeled ibudilast while maintaining baseline mass spectrometric separation, with purity specifications of ≥98% .

Isotopic purity LC-MS/MS Matrix effects

Ibudilast-d3 Storage Stability: Validated Long-Term Storage Conditions

Ibudilast-d3 demonstrates validated stability under recommended storage conditions of -20°C for dry, dark storage, with a documented shelf life of ≥12 months when properly stored . The compound is supplied as an off-white solid with a melting point of 54-56°C and slight solubility in chloroform and methanol, enabling straightforward preparation of stock solutions for analytical method development .

Stability Storage Quality control

Ibudilast-d3 Ring-Specific Deuteration: Targeted Isotopic Labeling for Metabolic Stability Studies

Ibudilast-d3 incorporates three deuterium atoms specifically at the 4,5,6,7 positions of the pyrazolo[1,5-a]pyridine ring system . This ring-specific deuteration pattern, described in patent literature for deuterated ibudilast analogs, provides isotopic labeling at positions that are not primary sites of oxidative metabolism, thereby minimizing potential deuterium kinetic isotope effects on metabolic clearance while maintaining analytical tracer functionality [1].

Deuteration site Metabolic stability Isotopic labeling

Ibudilast-d3 Optimal Procurement and Application Scenarios


Quantitative Bioanalysis of Ibudilast in Preclinical and Clinical Pharmacokinetic Studies

Ibudilast-d3 is the preferred internal standard for LC-MS/MS quantification of ibudilast in plasma, serum, and tissue homogenates from preclinical species (mice, rats, rabbits, dogs, monkeys, minipigs) and human clinical samples. Its +3 Da mass shift provides unambiguous mass spectrometric differentiation from the unlabeled analyte while maintaining chromatographic co-elution, essential for accurate matrix effect correction. The improved half-life measurement precision (±15% CI with Ibudilast-d3 vs. ±28% CI with unlabeled methods) supports more reliable determination of pharmacokinetic parameters in both single-dose and multiple-dose studies .

Cross-Species Comparative Pharmacokinetic Studies Requiring Consistent Analytical Methodology

Given the documented interspecies variability in ibudilast pharmacokinetics—with dose-normalized AUC ranging from 0.3 to 87 (ng·h/mL)/(mg/kg) across six preclinical species versus 896 in humans [1]—consistent and precise bioanalytical methodology is critical. Ibudilast-d3 provides a stable, well-characterized internal standard that can be applied across multiple matrices and species, enabling reliable cross-study comparisons and translational PK/PD modeling without introducing analytical variability as a confounding factor.

Method Development and Validation for Regulated Bioanalysis

Ibudilast-d3 is suitable for GLP-compliant bioanalytical method development and validation in support of IND/NDA submissions. The compound's documented purity (≥98%), well-defined physical properties (melting point 54-56°C, off-white solid appearance), and validated storage stability (≥12 months at -20°C) satisfy regulatory expectations for reference standard characterization . The moderate +3 Da deuteration level provides sufficient mass separation while minimizing the risk of deuterium-associated matrix effects that can complicate method validation.

Metabolic Stability and Drug-Drug Interaction Studies

Ibudilast-d3 can serve as a stable tracer in in vitro metabolic stability assays using hepatocytes or liver microsomes from multiple species. Given that ibudilast shows auto-induction of metabolism in some animal species but not in humans [2], the use of a deuterated internal standard enables accurate quantification of parent compound depletion and metabolite formation without interference from matrix components. The ring-specific deuteration pattern may offer advantages in studies where metabolic switching or reactive metabolite formation is of interest.

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